molecular formula C9H14N2O3S B13123333 4-Isopropoxybenzenesulfonohydrazide

4-Isopropoxybenzenesulfonohydrazide

Cat. No.: B13123333
M. Wt: 230.29 g/mol
InChI Key: SSOYTFHEOGUUEQ-UHFFFAOYSA-N
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Description

4-Isopropoxybenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by an isopropoxy substituent (-OCH(CH₃)₂) at the para position of a benzene ring, coupled with a sulfonohydrazide (-SO₂-NH-NH₂) functional group. For instance, 4-Isobutylbenzenesulfonohydrazide (CAS: 588676-15-7) shares the sulfonohydrazide core but differs in the alkyl substituent (isobutyl vs. isopropoxy) . Sulfonohydrazides are typically utilized as intermediates in organic synthesis, particularly for constructing heterocyclic compounds or as ligands in coordination chemistry .

Properties

Molecular Formula

C9H14N2O3S

Molecular Weight

230.29 g/mol

IUPAC Name

4-propan-2-yloxybenzenesulfonohydrazide

InChI

InChI=1S/C9H14N2O3S/c1-7(2)14-8-3-5-9(6-4-8)15(12,13)11-10/h3-7,11H,10H2,1-2H3

InChI Key

SSOYTFHEOGUUEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxybenzenesulfonohydrazide typically involves the reaction of 4-isopropoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-Isopropoxybenzenesulfonyl chloride+Hydrazine hydrateThis compound+HCl\text{4-Isopropoxybenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 4-Isopropoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxybenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide group to other functional groups such as amines.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfonic acids or sulfonyl derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxybenzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Isopropoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The sulfonohydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to various biological effects. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 4-Isopropoxybenzenesulfonohydrazide and related compounds:

Compound Name Substituent/Functional Group Molecular Formula (Inferred) Molecular Weight (g/mol) Key Applications/Properties
This compound -OCH(CH₃)₂, -SO₂-NH-NH₂ C₉H₁₃N₂O₃S ~244.3 Intermediate for heterocycles, drug design
4-Isobutylbenzenesulfonohydrazide -CH₂CH(CH₃)₂, -SO₂-NH-NH₂ C₁₀H₁₅N₂O₂S 244.3 (exact) Polymer additives, blowing agents
4-Isopropoxybenzohydrazide -OCH(CH₃)₂, -CONH-NH₂ C₁₀H₁₄N₂O₂ 194.23 Precursor for hydrazones, Schiff bases
4-Hydroxybenzoic acid -OH, -COOH C₇H₆O₃ 138.12 Preservative, antimicrobial agent
2-(2,4-Dichlorophenoxy)propanohydrazide -O-(2,4-Cl₂C₆H₃), -CONH-NH₂ C₁₀H₁₂Cl₂N₂O₂ 263.13 Herbicide intermediates

Key Observations :

  • Functional Group Impact: The sulfonohydrazide group (-SO₂-NH-NH₂) in this compound introduces greater electron-withdrawing character compared to hydrazides (-CONH-NH₂), enhancing acidity and reactivity in nucleophilic substitutions .
  • For example, 4-Hydroxybenzoic acid (logP ~1.6) is less lipophilic than this compound (estimated logP ~2.1) .

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